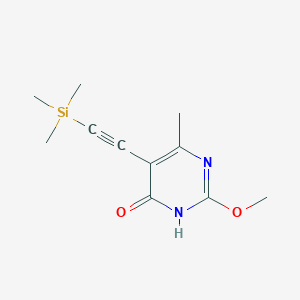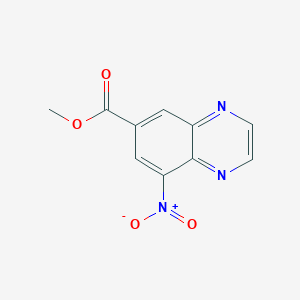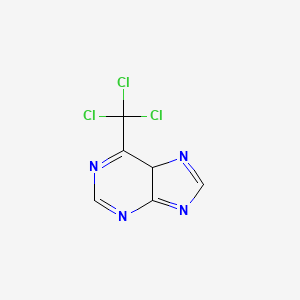
2-Methoxy-6-methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone family This compound is characterized by the presence of a methoxy group, a methyl group, and a trimethylsilyl-ethynyl group attached to the pyrimidinone ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methoxy-6-methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-on umfasst in der Regel mehrere Schritte:
Bildung des Pyrimidinon-Kerns: Der Pyrimidinon-Kern kann durch Kondensation geeigneter Vorläufer wie Harnstoff und β-Ketoester unter sauren oder basischen Bedingungen synthetisiert werden.
Einführung der Methoxygruppe: Die Methoxygruppe kann durch Methylierungsreaktionen unter Verwendung von Reagenzien wie Methyliodid in Gegenwart einer Base wie Kaliumcarbonat eingeführt werden.
Einführung der Methylgruppe: Die Methylgruppe kann durch Alkylierungsreaktionen unter Verwendung von Methylierungsmitteln wie Methyliodid oder Dimethylsulfat eingeführt werden.
Anbindung der Trimethylsilylethynylgruppe: Die Trimethylsilylethynylgruppe kann über eine Sonogashira-Kupplungsreaktion angebracht werden, bei der eine Ethynylgruppe mit einer Trimethylsilylgruppe in Gegenwart eines Palladiumkatalysators und eines Kupfer-Katalysators gekoppelt wird.
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-Methoxy-6-methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-on kann die Hochskalierung der Labor-Syntheseverfahren mit Optimierung hinsichtlich Kosten, Ausbeute und Sicherheit beinhalten. Dies umfasst die Verwendung von Durchflussreaktoren für einen effizienten Wärme- und Stofftransport sowie die Implementierung von Prinzipien der grünen Chemie zur Minimierung von Abfall und Umwelteinflüssen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Methoxy- und Methylgruppen, unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid eingehen.
Reduktion: Reduktionsreaktionen können am Pyrimidinonring unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid auftreten.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen, insbesondere an der Methoxygruppe, unter Verwendung von Nucleophilen wie Aminen oder Thiolen eingehen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid
Nucleophile: Amine, Thiole
Hauptprodukte, die gebildet werden
Oxidationsprodukte: Carbonsäuren, Aldehyde
Reduktionsprodukte: Alkohole, Amine
Substitutionsprodukte: Amino-Derivate, Thio-Derivate
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.
Biologie: Auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Auf seinen potenziellen Einsatz in der Arzneimittelentwicklung untersucht, insbesondere als Leitstruktur für das Design neuer Therapeutika.
Industrie: Bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt, darunter Polymere und Beschichtungen.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Methoxy-6-methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder Nukleinsäuren interagieren, abhängig von ihrer spezifischen Struktur und ihren funktionellen Gruppen.
Beteiligte Signalwege: Die Verbindung kann biochemische Signalwege in Bezug auf Zellwachstum, Apoptose oder Signaltransduktion modulieren, was zu den beobachteten biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 2-Methoxy-6-methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.
Pathways Involved: The compound may modulate biochemical pathways related to cell growth, apoptosis, or signal transduction, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Methoxy-6-methylpyrimidin-4(1H)-on: Fehlt die Trimethylsilylethynylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
2-Methoxy-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-on: Fehlt die Methylgruppe, was zu Variationen in der Reaktivität und den Anwendungen führt.
6-Methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-on:
Einzigartigkeit
2-Methoxy-6-methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-on ist aufgrund des Vorhandenseins aller drei funktionellen Gruppen (Methoxy, Methyl und Trimethylsilylethynyl) am Pyrimidinonring einzigartig. Diese Kombination von Gruppen verleiht eine eindeutige chemische Reaktivität und biologische Aktivität, was sie zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.
Eigenschaften
CAS-Nummer |
649558-75-8 |
|---|---|
Molekularformel |
C11H16N2O2Si |
Molekulargewicht |
236.34 g/mol |
IUPAC-Name |
2-methoxy-4-methyl-5-(2-trimethylsilylethynyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H16N2O2Si/c1-8-9(6-7-16(3,4)5)10(14)13-11(12-8)15-2/h1-5H3,(H,12,13,14) |
InChI-Schlüssel |
NBGDHQOTIPTLCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=N1)OC)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11873372.png)





![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-chloro-](/img/structure/B11873432.png)


![3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)


![1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B11873454.png)

